11-Oxoaerothionin
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Overview
Description
11-Oxoaerothionin is a natural product found in Aplysina cavernicola, Aplysina lacunosa, and other organisms with data available.
Scientific Research Applications
Antitumor Activity
11-Oxoaerothionin, isolated from the Caribbean marine sponge Aplysina lacunosa, has been identified as a cytotoxic bromotyrosine-derived secondary metabolite. It exhibits pronounced and selective antitumor activity, particularly against the human colon (HCT 116) cell line, within a specific concentration range. This finding suggests its potential application in cancer research, especially concerning colon cancer treatments (Acosta & Rodríguez, 1992).
Anti-Inflammatory Activity
Research has also uncovered the anti-inflammatory effects of this compound. This compound, extracted from the Verongida sponge Aplysina fistularis, shows significant anti-inflammatory activity in LPS-stimulated macrophages. It inhibits inducible nitric oxide synthase (iNOS) protein and Nitrite production, as well as reduces proinflammatory cytokines and Prostaglandin E2 production. This indicates its potential use in developing treatments for inflammatory diseases (de Medeiros et al., 2012).
Properties
Molecular Formula |
C24H24Br4N4O9 |
---|---|
Molecular Weight |
832.1 g/mol |
IUPAC Name |
(5R,6S)-7,9-dibromo-N-[4-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-3-oxobutyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C24H24Br4N4O9/c1-38-17-11(25)5-23(19(34)15(17)27)7-13(31-40-23)21(36)29-4-3-10(33)9-30-22(37)14-8-24(41-32-14)6-12(26)18(39-2)16(28)20(24)35/h5-6,19-20,34-35H,3-4,7-9H2,1-2H3,(H,29,36)(H,30,37)/t19-,20+,23+,24-/m1/s1 |
InChI Key |
LPBNXOLVSVGFDX-CDPNLFKUSA-N |
Isomeric SMILES |
COC1=C([C@H]([C@@]2(CC(=NO2)C(=O)NCCC(=O)CNC(=O)C3=NO[C@@]4(C3)C=C(C(=C([C@@H]4O)Br)OC)Br)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCC(=O)CNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |
Synonyms |
11-oxoaerothionin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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